

Introduction: The Imperative for an Isotopic Standard

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Compound of Interest

Compound Name: *Oseltamivir-d3*

CAS No.: 1093851-61-6

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Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy against influenza A and B viruses.[1][2] It is administered as an ethyl ester prodrug to enhance oral bioavailability and is rapidly hydrolyzed in vivo by hepatic esterases to its active form, Oseltamivir Carboxylate (OC). [3][4][5] OC functions as a potent and selective inhibitor of neuraminidase, a key viral enzyme necessary for the release of new virions from infected host cells.[2]

In pharmacokinetic (PK), bioequivalence, and metabolism studies, the precise quantification of both the prodrug (Oseltamivir) and its active metabolite (OC) in complex biological matrices like plasma is critical.[6][7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical method of choice for this purpose due to its high sensitivity and selectivity.[6][8] The gold standard in such quantitative assays is the use of a stable isotope-labeled internal standard (SIL-IS).

An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes chromatographically with the analyte and experiences similar extraction recovery and ionization suppression effects, thereby correcting for variations in sample preparation and instrument response. **Oseltamivir-d3**, where the three hydrogen atoms on the N-acetyl group are replaced with deuterium, serves as an excellent internal standard for Oseltamivir quantification.[4][9][10] Its synthesis requires a strategic modification of the established Oseltamivir production routes.

Retrosynthetic Strategy: Leveraging the Industrial Pathway

The commercial synthesis of Oseltamivir, pioneered by Gilead Sciences and refined by Hoffmann-La Roche, famously starts from (-)-shikimic acid, a natural product extracted from Chinese star anise.^{[1][11][12]} This route is advantageous as it utilizes a readily available chiral pool starting material, setting the correct stereochemistry early in the synthesis. Our strategy for **Oseltamivir-d3** will intercept this well-established pathway at a late stage, specifically at the point of introducing the C4-acetamido group.

The key disconnection for labeling occurs at the amide bond. Instead of using a standard acetylating agent, we will employ a deuterated equivalent to install the trideuterated acetyl group. This approach is highly efficient as it introduces the isotopic label in one of the final synthetic steps, maximizing the conservation of the expensive deuterated reagent.

The Synthetic Workflow: From Shikimic Acid to Labeled Product

The synthesis can be logically divided into two main phases: the construction of the core amine intermediate and the subsequent isotopic labeling and final conversion to **Oseltamivir-d3**.

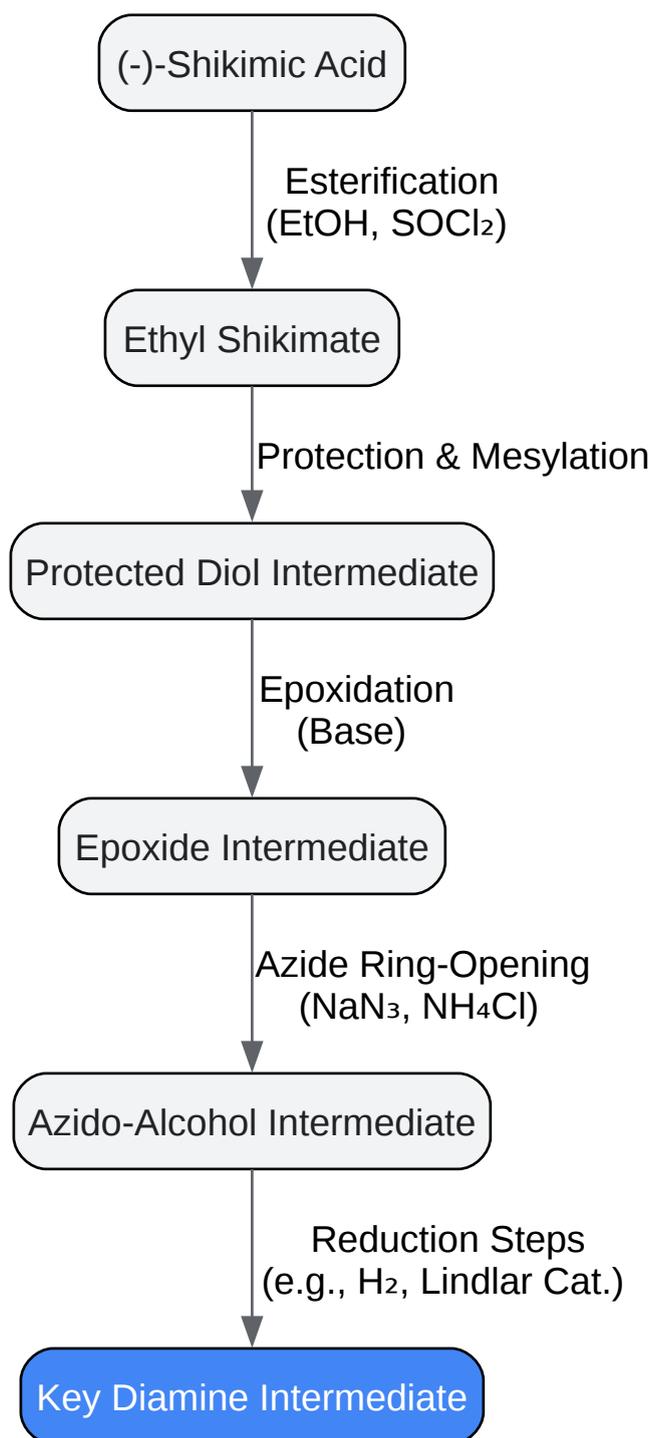
Phase 1: Assembly of the Key Amine Intermediate

The initial steps focus on converting (-)-shikimic acid into a versatile aziridine intermediate, which serves as a linchpin for introducing the two crucial nitrogen functionalities with the correct stereochemistry. The industrial synthesis often involves the use of potentially explosive azide reagents.^[11] For this guide, we will outline a common pathway that proceeds through an epoxide and subsequent azide opening, a robust and well-documented method.^{[13][14]}

The pathway begins with the esterification of the carboxylic acid in shikimic acid, followed by protection of the C3 and C4 hydroxyl groups as a pentyldiene acetal. The remaining C5 hydroxyl is then activated as a mesylate.^[11] A key transformation involves the base-mediated formation of an epoxide, which is then regioselectively opened with an azide nucleophile (e.g., sodium azide with ammonium chloride) to install the C5-azido group and a C4-hydroxyl group.^{[13][14]} This step is critical as it sets the anti-relationship between the C4 and C5 substituents. The resulting C4-hydroxyl is then reduced, and the C5-azido group is subsequently reduced to

a primary amine (e.g., via hydrogenation with a Lindlar catalyst) to yield the key intermediate: (3R,4R,5S)-4,5-diamino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic acid ethyl ester.

Logical Flow of Core Synthesis



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Caption: Phase 1: Synthesis of the core diamine intermediate from (-)-shikimic acid.

Phase 2: Isotopic Labeling and Completion

With the core diamine intermediate in hand, the focus shifts to the selective introduction of the deuterated acetyl group.

Step A: Selective N-Acetylation (Isotopic Labeling)

The key diamine intermediate possesses two primary amino groups at the C4 and C5 positions. The C5-amino group is sterically less hindered and more nucleophilic, allowing for selective acetylation under carefully controlled conditions. This step is the core of the labeling strategy.

The reaction is performed by treating the diamine intermediate with acetic anhydride-d6 or acetyl-d3 chloride in the presence of a mild base. Acetic anhydride-d6 is often preferred for its ease of handling. The stoichiometry is critical; using approximately one equivalent of the acetylating agent ensures preferential reaction at the C5-amine.

Causality: The kinetic preference for acetylation at the C5 position arises from its pseudo-equatorial orientation and reduced steric hindrance compared to the C4 amino group, which is adjacent to the bulky C3-pentyloxy group.

Step B: Introduction of the C4-Amino Group Functionality

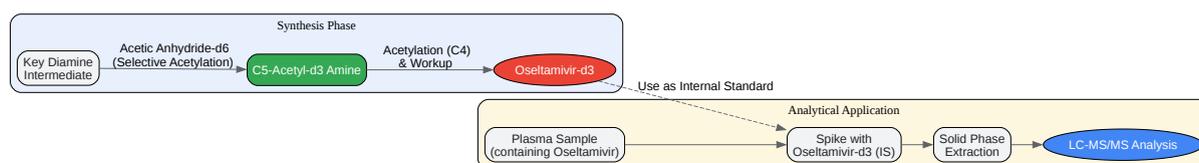
Following the selective deuterated acetylation, the remaining C4-amino group is acylated using standard acetic anhydride or acetyl chloride. This yields the fully acylated, deuterated precursor.

Step C: Final Conversion to **Oseltamivir-d3**

The final structure of Oseltamivir requires a C4-acetamido group and a C5-amino group. The synthesis cleverly achieves this by first reducing the C5-azide to an amine and then acetylating it. An alternative common route involves creating an aziridine from the epoxide, opening it with 3-pentanol, and then introducing the second nitrogen functionality. For our labeling purpose, starting with the diamine and performing selective acetylation is a direct path.

The final product, **Oseltamivir-d3**, is obtained after purification, typically by column chromatography, and can be converted to its phosphate salt to improve stability and handling, mirroring the commercial drug form.[1]

Workflow for **Oseltamivir-d3** Synthesis and Application



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Caption: Workflow from the key intermediate to final product and its use in bioanalysis.

Experimental Protocols

The following protocols are illustrative and should be adapted based on laboratory conditions and scale.

Protocol 4.1: Selective N-Acetylation with Acetic Anhydride-d6

- **Preparation:** Dissolve the key diamine intermediate (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath.
- **Reagent Addition:** To the stirred solution, add a mild, non-nucleophilic base such as triethylamine (1.1 eq).

- **Labeling:** Slowly, add a solution of acetic anhydride-d6 (1.05 eq) in the same solvent dropwise over 30 minutes. The slight excess of the labeling reagent ensures complete reaction of the more reactive amine.
- **Reaction Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS to confirm the formation of the mono-acetylated product and the consumption of the starting material.
- **Workup:** Once the reaction is complete (typically 1-2 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to isolate the C5-N-acetyl-d3 intermediate.

Protocol 4.2: Final Acetylation and Product Isolation

- **Preparation:** Dissolve the purified C5-N-acetyl-d3 intermediate (1.0 eq) in dichloromethane and cool to 0 °C.
- **Acetylation:** Add triethylamine (1.2 eq) followed by the dropwise addition of acetyl chloride (1.1 eq) or acetic anhydride.
- **Reaction:** Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS.
- **Workup and Purification:** Perform an aqueous workup as described in Protocol 4.1. Purify the resulting crude product by flash column chromatography to yield pure **Oseltamivir-d3**.
- **Characterization:** Confirm the structure, purity, and isotopic incorporation using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The mass spectrum should show a molecular ion peak at M+3 compared to the unlabeled Oseltamivir standard.

Data Presentation and Quality Control

The success of the synthesis is determined by yield, chemical purity, and isotopic enrichment.

Parameter	Target Specification	Analytical Method	Justification
Chemical Purity	> 98%	HPLC-UV, qNMR	Ensures no interference from synthetic impurities during bioanalysis.
Isotopic Purity	> 99%	LC-MS/MS	Confirms that the mass signal is distinct from the unlabeled analyte.
Deuterium Incorporation	≥ 98% d3	HRMS, ¹ H NMR	High incorporation is necessary for a clean signal and accurate quantification.
Overall Yield	15-25% (from shikimic acid)	Gravimetric	Reflects the efficiency of the multi-step synthesis.[11]

Conclusion: A Self-Validating System

The synthesis of **Oseltamivir-d3** via late-stage selective N-acetylation of a key diamine intermediate is a robust and efficient strategy. This approach leverages the well-optimized industrial synthesis of the Oseltamivir core, ensuring stereochemical control, and introduces the isotopic label efficiently at the end of the sequence. The resulting SIL-IS is indispensable for the reliable quantification of Oseltamivir in clinical and research settings, forming a self-validating system where the internal standard faithfully tracks the analyte from extraction to detection. This technical guide provides the foundational knowledge and practical protocols for researchers to successfully synthesize and utilize this critical analytical tool.

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